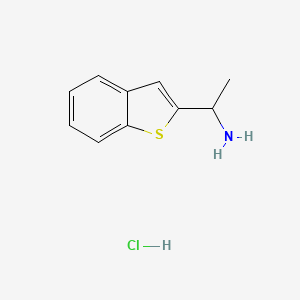

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

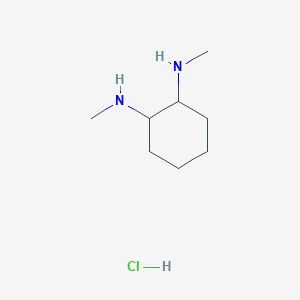

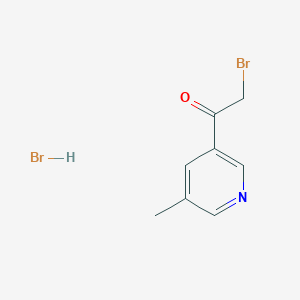

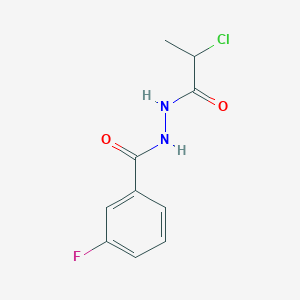

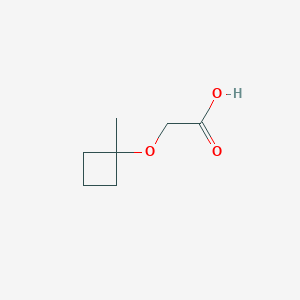

“1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H12ClNS . It is a derivative of benzothiophene, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride” consists of a benzothiophene ring attached to an ethan-1-amine group . The InChI code for this compound is provided in the references .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.73 . It has a predicted boiling point of 301.3±17.0 °C and a predicted density of 1.179±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride serves as a precursor in the synthesis of various chemically significant compounds. The compound's utility is highlighted in the synthesis of 1-benzothiophen-2-amines, crucial intermediates in producing selective estrogen receptor modulators like Raloxifene and its analogs. Various synthetic pathways have been explored, including the reaction of 2-bromophenylacetonitrile with Na2S2O3 in the presence of palladium catalysts and the alkylation and ring closure reactions to generate a structurally diverse compound library. These methods underscore the compound's versatility in organic synthesis and its role in creating pharmacologically active compounds (Petrov, Popova, & Androsov, 2015) (Roman, 2013).

Antimicrobial and Antifungal Activity

Research has also focused on the antimicrobial and antifungal properties of derivatives synthesized from 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride. For instance, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B. This highlights the potential of these compounds in developing new antimicrobial and antifungal therapies (Pejchal, Pejchalová, & Růžičková, 2015).

Protective Effects in Biological Systems

The compound has been implicated in studies exploring protective effects against cytotoxicity in biological systems. For instance, (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588) has shown to protect against sodium nitroprusside-induced toxicity in cultured astrocytes, suggesting a role in mitigating mitochondrial dysfunction and cell injury. Such findings provide a basis for further research into therapeutic applications for neuroprotective agents (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).

Environmental and Industrial Applications

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride derivatives have been examined for their role in environmental biotechnology, specifically in the desulfurization of benzothiophene by Rhodococcus species. The isolation of hydrophilic benzo[b]thiophene metabolites suggests applications in bioremediation processes, particularly in the microbial breakdown of sulfur-containing organic compounds in fossil fuels (Onaka, Matsui, & Maruhashi, 2002).

Propriétés

IUPAC Name |

1-(1-benzothiophen-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNSNUAOOJEOQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)